molecular formula C17H23NO4 B5497917 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol

3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol

Katalognummer B5497917
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: BPJFKXVUQLNSDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol, also known as HOCPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HOCPCA belongs to the class of compounds known as piperidinols and has been shown to exhibit a range of biochemical and physiological effects.

Wirkmechanismus

The exact mechanism of action of 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol is not fully understood, but it is believed to act as a partial agonist of the mu-opioid receptor. This receptor is involved in the modulation of pain and is the target of many opioid analgesics. This compound has been shown to produce analgesia without producing the unwanted side effects of traditional opioids, such as respiratory depression and addiction.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesia in animal models of pain, as well as to reduce anxiety-like behavior. Additionally, this compound has been shown to reduce the development of tolerance to opioids, which is a major limitation of traditional opioid analgesics.

Vorteile Und Einschränkungen Für Laborexperimente

One major advantage of 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol for lab experiments is its selectivity for the mu-opioid receptor. This allows for more targeted investigations of the receptor's function and potential therapeutic applications. Additionally, this compound has been shown to produce fewer side effects than traditional opioids, which can be a significant advantage in animal studies. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent drug levels in animal models.

Zukünftige Richtungen

There are several potential future directions for research on 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol. One area of interest is its potential use in the treatment of chronic pain, particularly in cases where traditional opioids are ineffective or produce unwanted side effects. Additionally, this compound may have potential applications in the treatment of addiction and anxiety disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesemethoden

3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol can be synthesized using a multistep process involving the reaction of cyclopropanecarboxylic acid with 4-methoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the selective oxidation of the primary alcohol to yield this compound.

Wissenschaftliche Forschungsanwendungen

3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol has been the subject of extensive research in recent years due to its potential therapeutic applications. It has been shown to exhibit analgesic properties and has been investigated as a potential treatment for chronic pain. Additionally, this compound has been studied for its potential use in the treatment of addiction and anxiety disorders.

Eigenschaften

IUPAC Name

[3-hydroxy-3-(hydroxymethyl)piperidin-1-yl]-[1-(4-methoxyphenyl)cyclopropyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-22-14-5-3-13(4-6-14)17(8-9-17)15(20)18-10-2-7-16(21,11-18)12-19/h3-6,19,21H,2,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJFKXVUQLNSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCCC(C3)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.